(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10818783
InChI: InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-]
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC10818783

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone -

Specification

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
IUPAC Name (3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Standard InChI Key GOYMFLDMEUPCBZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-]

Introduction

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound used for medicinal purposes. It belongs to a class of compounds that incorporate both aromatic and heterocyclic rings, which are common in pharmaceuticals due to their diverse biological activities. This compound combines a nitro-substituted phenyl ring with a methylpiperazine moiety, linked through a carbonyl group.

Synthesis and Preparation

The synthesis of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of a nitro-substituted benzoyl chloride with a methylpiperazine. This reaction is a common method for forming amide bonds between aromatic and heterocyclic compounds.

Research Findings

Research on similar compounds suggests that the presence of nitro and methyl groups can influence the compound's reactivity and biological activity. For instance, nitro groups are known for their electron-withdrawing properties, which can affect the compound's ability to interact with biological targets.

Compound FeatureBiological Impact
Nitro GroupElectron-withdrawing, potentially enhancing reactivity and interaction with biological targets.
Methyl Group on PiperazineMay influence solubility and pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator